1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)-
Description
1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- is an organic compound . It is a part of the piperazine class of compounds, which are widely employed in drugs due to their wide range of biological and pharmaceutical activity .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years. One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another common method for the synthesis of 1-(3-chlorophenyl)piperazine (mCPP), a related compound, is the reaction of diethanolamine with m-chloroaniline .Molecular Structure Analysis
The molecular structure of this compound can be viewed using various tools . It’s important to note that the structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
There are several synthetic routes for this compound, including the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Physical And Chemical Properties Analysis
This compound is a white crystalline solid that is solid at room temperature . More detailed physical and chemical properties would require further analysis.properties
IUPAC Name |
1-anilino-3-(4-benzhydrylpiperazin-1-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O/c30-25(20-27-24-14-8-3-9-15-24)21-28-16-18-29(19-17-28)26(22-10-4-1-5-11-22)23-12-6-2-7-13-23/h1-15,25-27,30H,16-21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMXKXYHYAKGCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CNC2=CC=CC=C2)O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50932009 | |
Record name | 1-Anilino-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50932009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- | |
CAS RN |
143759-58-4 | |
Record name | 1-Piperazineethanol, 4-(diphenylmethyl)-alpha-((phenylamino)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143759584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Anilino-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50932009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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